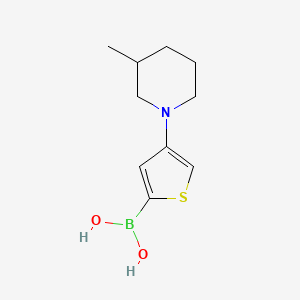
(4-(3-Methylpiperidin-1-yl)thiophen-2-yl)boronic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-(3-Methylpiperidin-1-yl)thiophen-2-yl)boronic acid is a boronic acid derivative that features a thiophene ring substituted with a 3-methylpiperidin-1-yl group. Boronic acids are known for their versatility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. The incorporation of the thiophene and piperidine moieties potentially enhances its utility in various chemical and biological applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-(3-Methylpiperidin-1-yl)thiophen-2-yl)boronic acid typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized using methods such as the Paal-Knorr synthesis, which involves the condensation of 1,4-dicarbonyl compounds with sulfurizing agents like phosphorus pentasulfide.
Introduction of the Piperidine Moiety: The 3-methylpiperidin-1-yl group can be introduced via nucleophilic substitution reactions, where a suitable piperidine derivative reacts with a halogenated thiophene compound.
Boronic Acid Formation:
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes, optimizing reaction conditions to maximize yield and purity. Key considerations include the choice of solvents, temperature control, and efficient purification techniques such as crystallization or chromatography .
化学反应分析
Types of Reactions
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenated thiophenes, nucleophiles like amines or alcohols.
Major Products
Oxidation: Thiophene sulfoxides, thiophene sulfones.
Reduction: Dihydrothiophenes.
Substitution: Various substituted thiophenes and piperidines.
科学研究应用
Chemistry
(4-(3-Methylpiperidin-1-yl)thiophen-2-yl)boronic acid is widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds. This makes it valuable in the synthesis of complex organic molecules and pharmaceuticals .
Biology and Medicine
The compound’s unique structure allows it to interact with biological targets, making it a potential candidate for drug discovery and development. It may exhibit pharmacological activities such as anti-inflammatory, antimicrobial, or anticancer properties .
Industry
In the industrial sector, this compound can be used in the production of advanced materials, including organic semiconductors and light-emitting diodes (OLEDs) .
作用机制
The mechanism of action of (4-(3-Methylpiperidin-1-yl)thiophen-2-yl)boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is particularly useful in biological systems, where it can inhibit enzymes or modulate receptor activity by interacting with active site residues .
相似化合物的比较
Similar Compounds
- (4-(3-Methylpiperidin-1-yl)thiophen-2-yl)methanol
- (4-(3-Methylpiperidin-1-yl)thiophen-2-yl)amine
- (4-(3-Methylpiperidin-1-yl)thiophen-2-yl)carboxylic acid
Uniqueness
Compared to its analogs, (4-(3-Methylpiperidin-1-yl)thiophen-2-yl)boronic acid offers unique reactivity due to the presence of the boronic acid group. This allows it to participate in a wider range of chemical reactions, particularly in cross-coupling and borylation processes, making it a versatile tool in synthetic chemistry .
属性
分子式 |
C10H16BNO2S |
|---|---|
分子量 |
225.12 g/mol |
IUPAC 名称 |
[4-(3-methylpiperidin-1-yl)thiophen-2-yl]boronic acid |
InChI |
InChI=1S/C10H16BNO2S/c1-8-3-2-4-12(6-8)9-5-10(11(13)14)15-7-9/h5,7-8,13-14H,2-4,6H2,1H3 |
InChI 键 |
MYOKGCWGCNVDPE-UHFFFAOYSA-N |
规范 SMILES |
B(C1=CC(=CS1)N2CCCC(C2)C)(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


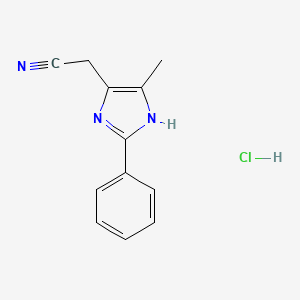
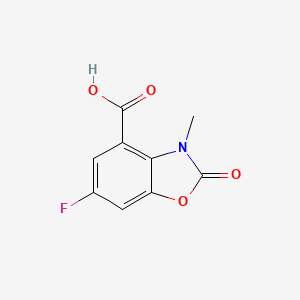
![2-Azabicyclo[2.1.0]pentane-3-carboxylic acid](/img/structure/B12943666.png)
![2,2'-(((5-Bromo-1H-benzo[d]imidazol-2-yl)methyl)azanediyl)diacetic acid](/img/structure/B12943679.png)
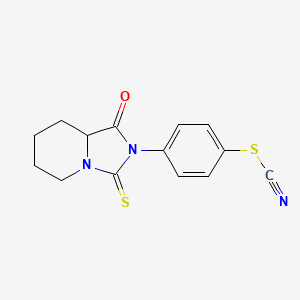
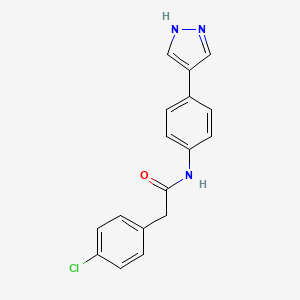
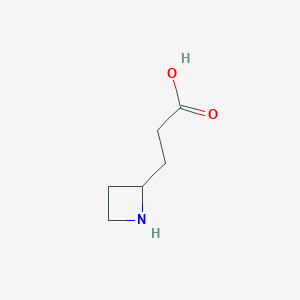
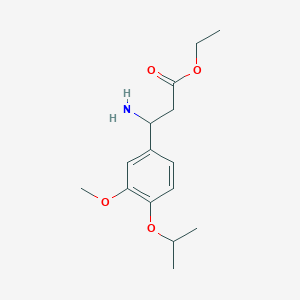
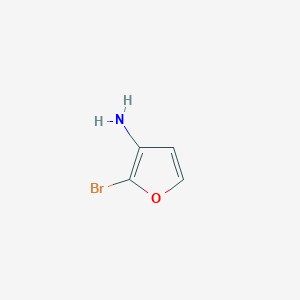
![2-Chloro-3-methyl-4-((1R,3r,5S)-2,3,4-trihydroxy-3-methyl-8-azabicyclo[3.2.1]octan-8-yl)benzonitrile](/img/structure/B12943708.png)


![5-Benzylidene-3-phenylimidazo[2,1-b]thiazol-6(5H)-one](/img/structure/B12943748.png)

